![molecular formula C19H16FN5O3 B2921506 5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251675-98-5](/img/structure/B2921506.png)
5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Description
5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring the oxadiazole and triazole rings have been evaluated for their antimicrobial and antifungal properties. For example, 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have demonstrated fungicidal activities against various pathogens, including Fusarium oxysporum and Botrytis cinerea, indicating their potential as agricultural fungicides (Long et al., 2006). Additionally, compounds with benzimidazole and benzothiazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting their application in developing new antimicrobial agents (Menteşe et al., 2015).
Antioxidant Properties
Derivatives of oxadiazole and triazole have also been identified as potent antioxidants. Their ability to scavenge free radicals, as demonstrated through assays such as DPPH and ABTS, highlights their potential in research focused on oxidative stress and related disorders (Menteşe et al., 2015).
Anticancer Research
In the realm of anticancer research, certain oxadiazole and triazole derivatives have exhibited promising activity against various cancer cell lines. The structural features of these compounds, including the presence of substituted phenyl groups, are crucial for their interaction with biological targets, offering a pathway for the design of novel anticancer drugs (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-26-14-6-7-15(17(9-14)27-2)19-21-18(23-28-19)16-11-25(24-22-16)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBYKOSPJNDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
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